molecular formula C12H16O3 B142248 Methyl 4-(4-hydroxybutyl)benzoate CAS No. 123910-88-3

Methyl 4-(4-hydroxybutyl)benzoate

Cat. No. B142248
Key on ui cas rn: 123910-88-3
M. Wt: 208.25 g/mol
InChI Key: KVKWRSNRAXOBFC-UHFFFAOYSA-N
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Patent
US04895946

Procedure details

To a mixture of 0.082 g (0.005 eq) of palladium chloride, and 0.244 g (0.01 eq) of triphenylphosphine, and 20.00 g (1.0 eq) of methyl 4-bromobenzoate in diethylamine which is stirred under nitrogen is added 0.178 g (0.01 eq) of copper (I) iodide and 6.52 g (1.0 eq) of 3-butyn-1-ol. The reaction mixture is stirred under nitrogen at room temperature (about 25° C.) for eighteen hours. Diethylamine is then removed under reduced pressure, water is added, and the mixture extracted with benzene. The benzene extracts are filtered through silica to remove the metal residue and the filtrate concentrated under reduced pressure to yield methyl 4-(4-hydroxybut-1-yl)benzoate. Recrystallization from a mixture of benzene and hexane yields pure material in 75.8% yield, m.p. 95.5°-96.0° C.; IR (KBr) νmax 3310, 2955, 1718, 1604, 1433, 1275, 1177, 1108, 1040, 955, 852, and 769 cm-1 ; 1H NMR (CDCl3) delta 7.98 (d, J=8.3 Hz, 2H, Ar), 7.49 (d, J=8.3 Hz, 2H, Ar), 3.93 (s, 3H, --CH3), 3.87 (m, 2H, --CH2OH), 2.74 (t, J=6.2 Hz, 2H, --yl--CH2 --), 1.88 (m, 1H, --OH).
Quantity
0.244 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium chloride
Quantity
0.082 g
Type
catalyst
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
0.178 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:21]1[CH:30]=[CH:29][C:24]([C:25]([O:27][CH3:28])=[O:26])=[CH:23][CH:22]=1.[CH2:31]([OH:35])[CH2:32][C:33]#[CH:34]>C(NCC)C.[Pd](Cl)Cl.[Cu]I>[OH:35][CH2:31][CH2:32][CH2:33][CH2:34][C:21]1[CH:30]=[CH:29][C:24]([C:25]([O:27][CH3:28])=[O:26])=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
0.244 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)NCC
Name
palladium chloride
Quantity
0.082 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Two
Name
Quantity
6.52 g
Type
reactant
Smiles
C(CC#C)O
Name
copper (I) iodide
Quantity
0.178 g
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
is stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred under nitrogen at room temperature (about 25° C.) for eighteen hours
CUSTOM
Type
CUSTOM
Details
Diethylamine is then removed under reduced pressure, water
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with benzene
FILTRATION
Type
FILTRATION
Details
The benzene extracts are filtered through silica
CUSTOM
Type
CUSTOM
Details
to remove the metal residue
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCCCC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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